Cas no 96817-10-6 (Austalide H)

Austalide H structure
Austalide H structure
Nome do Produto:Austalide H
N.o CAS:96817-10-6
MF:C26H36O8
MW:476.559248924255
CID:2058244
PubChem ID:75368790

Austalide H Propriedades químicas e físicas

Nomes e Identificadores

    • Austalide H
    • 1H-Furo[3,4-b]xanthene-9-propanoic acid, 3,5a,6,7,8,9,9a,10-octahydro-7-hydroxy-8-(1-hydroxy-1-methylethyl)-11-methoxy-4,5a,9-trimethyl-1-oxo-, methyl ester, (5aS,7R,8S,9R,9aR)-
    • AKOS040738222
    • CHEBI:182248
    • 1H-FURO(3,4-B)XANTHENE-9-PROPANOIC ACID, 3,5A,6,7,8,9,9A,10-OCTAHYDRO-7-HYDROXY-8-(1-HYDROXY-1-METHYLETHYL)-11-METHOXY-4,5A,9-TRIMETHYL-1-OXO-, METHYL ESTER, (5AS-(5A.ALPHA.,7.BETA.,8.BETA.,9.ALPHA.,9A.ALPHA.))-
    • NCGC00380402-01
    • 1H-Furo(3,4-b)xanthene-9-propanoic acid, 3,5a,6,7,8,9,9a,10-octahydro-7-hydroxy-8-(1-hydroxy-1-methylethyl)-11-methoxy-4,5a,9-trimethyl-1-oxo-, methyl ester, (5aS,7R,8S,9R,9aR)-
    • 1H-Furo(3,4-b)xanthene-9-propanoic acid, 3,5a,6,7,8,9,9a,10-octahydro-7-hydroxy-8-(1-hydroxy-1-methylethyl)-11-methoxy-4,5a,9-trimethyl-1-oxo-, methyl ester, (5as-(5aalpha,7beta,8beta,9alpha,9aalpha))-
    • UNII-GUG8QN57G3
    • DTXSID901098895
    • methyl 3-[7-hydroxy-8-(2-hydroxypropan-2-yl)-11-methoxy-4,5a,9-trimethyl-1-oxo-3,6,7,8,9a,10-hexahydro-[2]benzouro[5,6-b]chromen-9-yl]propanoate
    • NCGC00380402-01_C26H36O8_
    • 96817-10-6
    • Compound NP-019355
    • GUG8QN57G3
    • methyl 3-[7-hydroxy-8-(2-hydroxypropan-2-yl)-11-methoxy-4,5a,9-trimethyl-1-oxo-3,6,7,8,9a,10-hexahydro-[2]benzofuro[5,6-b]chromen-9-yl]propanoate
    • Inchi: InChI=1S/C26H36O8/c1-13-15-12-33-23(29)19(15)21(32-7)14-10-17-25(4,9-8-18(28)31-6)22(24(2,3)30)16(27)11-26(17,5)34-20(13)14/h16-17,22,27,30H,8-12H2,1-7H3
    • Chave InChI: LQLBJBHPDHBGLH-UHFFFAOYSA-N
    • SMILES: CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC

Propriedades Computadas

  • Massa Exacta: 476.24101810g/mol
  • Massa monoisotópica: 476.24101810g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 34
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 813
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 5
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.3
  • Superfície polar topológica: 112Ų
Fornecedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.